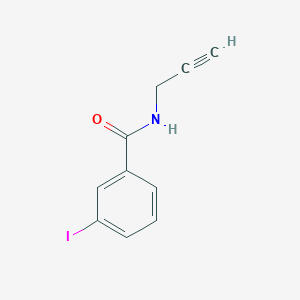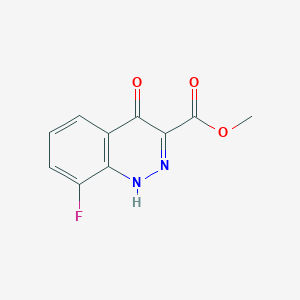
3-Cinnolinecarboxylic acid, 8-fluoro-4-hydroxy-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 8-fluoro-4-hydroxycinnoline-3-carboxylate is a synthetic organic compound belonging to the cinnoline family. Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring. The presence of fluorine and hydroxyl groups in the structure of methyl 8-fluoro-4-hydroxycinnoline-3-carboxylate imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-fluoro-4-hydroxycinnoline-3-carboxylate typically involves the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors, such as hydrazones or hydrazides, under acidic or basic conditions.
Introduction of Fluorine and Hydroxyl Groups: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor. The hydroxyl group can be introduced through hydroxylation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Esterification: The carboxyl group can be esterified using methanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the methyl ester.
Industrial Production Methods
Industrial production of methyl 8-fluoro-4-hydroxycinnoline-3-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
Methyl 8-fluoro-4-hydroxycinnoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted cinnoline derivatives with various functional groups.
科学研究应用
Methyl 8-fluoro-4-hydroxycinnoline-3-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of methyl 8-fluoro-4-hydroxycinnoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
DNA Intercalation: Intercalating into DNA and affecting its replication and transcription processes.
相似化合物的比较
Methyl 8-fluoro-4-hydroxycinnoline-3-carboxylate can be compared with other similar compounds, such as:
Methyl 4-hydroxycinnoline-3-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.
8-Fluoro-4-hydroxycinnoline-3-carboxylic acid: Lacks the methyl ester group, affecting its solubility and reactivity.
4-Hydroxycinnoline-3-carboxylate: Lacks both the fluorine atom and the methyl ester group, leading to distinct properties and applications.
The unique combination of fluorine, hydroxyl, and ester groups in methyl 8-fluoro-4-hydroxycinnoline-3-carboxylate imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H7FN2O3 |
|---|---|
分子量 |
222.17 g/mol |
IUPAC 名称 |
methyl 8-fluoro-4-oxo-1H-cinnoline-3-carboxylate |
InChI |
InChI=1S/C10H7FN2O3/c1-16-10(15)8-9(14)5-3-2-4-6(11)7(5)12-13-8/h2-4H,1H3,(H,12,14) |
InChI 键 |
JISIKWSRZUQTID-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NNC2=C(C1=O)C=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



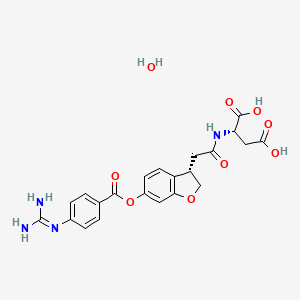

![[Amino(dimethylamino)methylidene]urea hydrochloride](/img/structure/B14907149.png)
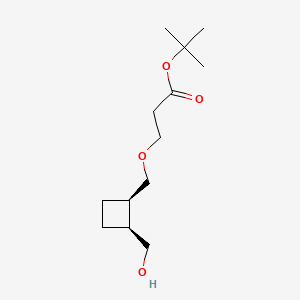

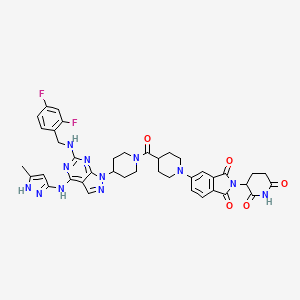
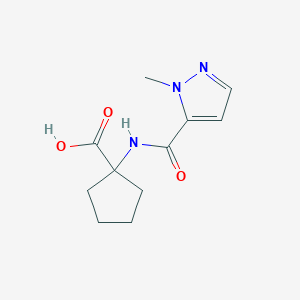

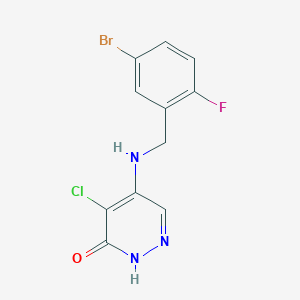
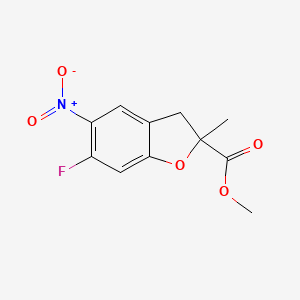
![N-[2-(cycloheptylamino)ethyl]furan-2-carboxamide](/img/structure/B14907201.png)
